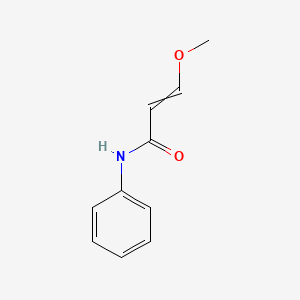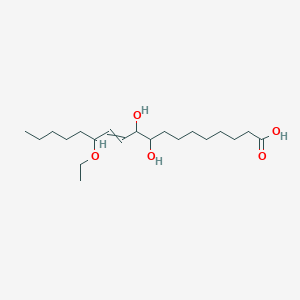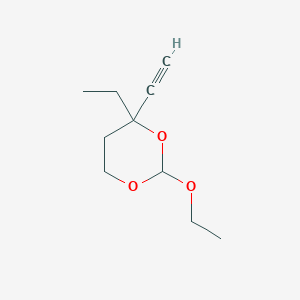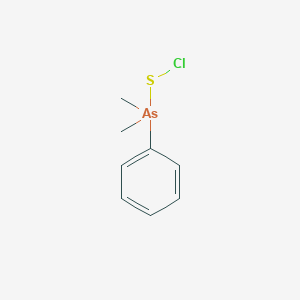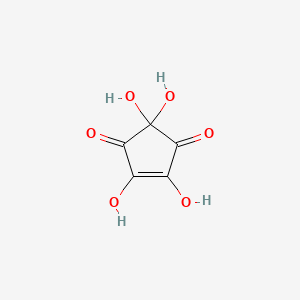
N-pentylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pentylpentanamide is an organic compound belonging to the amide family Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N) this compound, specifically, has a pentyl group attached to both the nitrogen and the carbonyl carbon, making it a substituted amide
Preparation Methods
Synthetic Routes and Reaction Conditions: N-pentylpentanamide can be synthesized through an amidation reaction. One common method involves reacting pentanoic acid with pentylamine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as organometallic complexes, can enhance the reaction rate and yield. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions: N-pentylpentanamide can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to yield pentanoic acid and pentylamine.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the amide can be reduced to the corresponding amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines under mild to moderate conditions.
Major Products:
Hydrolysis: Pentanoic acid and pentylamine.
Reduction: Pentylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-pentylpentanamide has several applications in scientific research:
Chemistry: It serves as a model compound for studying amide bond formation and cleavage, as well as for exploring reaction mechanisms.
Biology: this compound can be used in the synthesis of bioactive molecules and as a building block for designing enzyme inhibitors.
Industry: It can be utilized in the production of polymers, resins, and other materials where amide functionalities are desired.
Mechanism of Action
The mechanism by which N-pentylpentanamide exerts its effects depends on its specific application. In biological systems, amides like this compound can interact with enzymes and receptors, influencing various biochemical pathways. The carbonyl group of the amide can form hydrogen bonds with active site residues, while the pentyl groups may interact with hydrophobic pockets, stabilizing the enzyme-substrate complex.
Comparison with Similar Compounds
N-methylacetamide: A simpler amide with a methyl group attached to the nitrogen.
N-phenylacetamide: An aromatic amide with a phenyl group attached to the nitrogen.
N-hexylhexanamide: Similar to N-pentylpentanamide but with hexyl groups instead of pentyl groups.
Uniqueness: this compound is unique due to its specific chain length and substitution pattern, which can influence its physical properties, reactivity, and interactions with other molecules. The pentyl groups provide a balance between hydrophobicity and flexibility, making it suitable for various applications where other amides may not be as effective.
Properties
CAS No. |
64891-11-8 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N-pentylpentanamide |
InChI |
InChI=1S/C10H21NO/c1-3-5-7-9-11-10(12)8-6-4-2/h3-9H2,1-2H3,(H,11,12) |
InChI Key |
VRJGSJUEIPBQIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
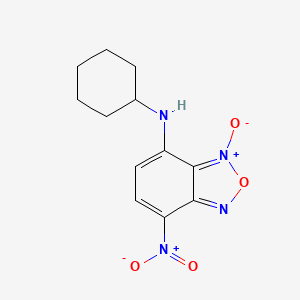

![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide)](/img/structure/B14501265.png)
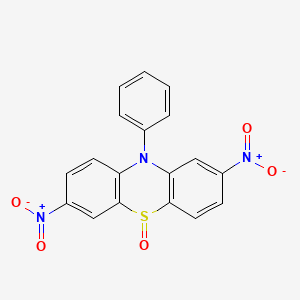
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium](/img/structure/B14501281.png)
